![molecular formula C9H10Cl2N2O4S2 B14589247 2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine CAS No. 61497-28-7](/img/structure/B14589247.png)
2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a dichloromethanesulfonyl group, a nitrophenyl group, and a sulfanyl group attached to an ethanamine backbone. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic compound followed by sulfonylation and subsequent attachment of the ethanamine group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine include:
- 2-[(4-chlorophenyl)sulfanyl]ethan-1-amine
- 2-[(4-nitrophenyl)sulfanyl]ethan-1-ol .
Uniqueness
The presence of both nitro and sulfonyl groups, along with the ethanamine backbone, allows for a wide range of chemical transformations and interactions, making it a versatile compound for research and industrial use .
Propriétés
Numéro CAS |
61497-28-7 |
|---|---|
Formule moléculaire |
C9H10Cl2N2O4S2 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
2-[4-(dichloromethylsulfonyl)-2-nitrophenyl]sulfanylethanamine |
InChI |
InChI=1S/C9H10Cl2N2O4S2/c10-9(11)19(16,17)6-1-2-8(18-4-3-12)7(5-6)13(14)15/h1-2,5,9H,3-4,12H2 |
Clé InChI |
UGHXOOIMUZIPDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)

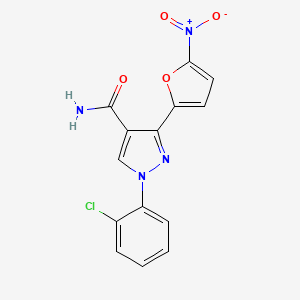
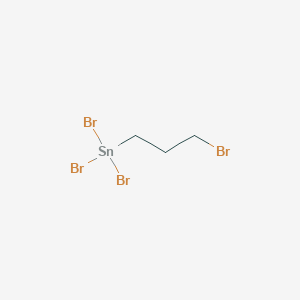


![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

phosphanium bromide](/img/structure/B14589230.png)
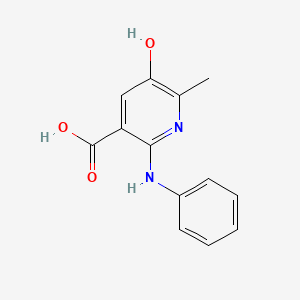
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
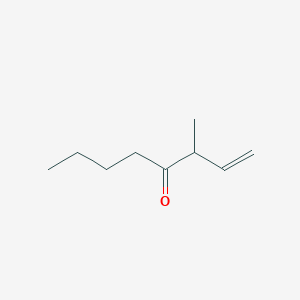
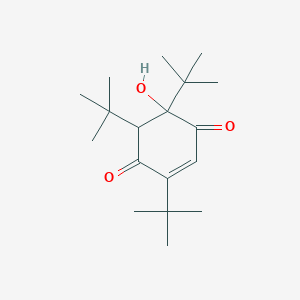
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
